5-(furan-2-yl)-1H-indole

Organic Synthesis Fluorescent Probes Materials Chemistry

5-(Furan-2-yl)-1H-indole (CAS 128373-22-8) is a differentiated heterocyclic building block whose electron-rich furan ring imparts unique redox and photophysical properties not achievable with 5-phenyl or 5-thiophenyl analogs. Its lower boiling point (366.7°C) and density (1.0 g/cm³) streamline large-scale purification, reducing process costs. Ideal for laboratories synthesizing blue-fluorescent indolyl-furan derivatives for cellular imaging, developing antimitotic cancer therapeutics (scaffold related to STK405759), or engineering π-conjugated polymers for OLED and photovoltaic applications. Choose this monomer when electronic specificity and cost-effective scalability are non-negotiable.

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
CAS No. 128373-22-8
Cat. No. B144299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(furan-2-yl)-1H-indole
CAS128373-22-8
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC3=C(C=C2)NC=C3
InChIInChI=1S/C12H9NO/c1-2-12(14-7-1)10-3-4-11-9(8-10)5-6-13-11/h1-8,13H
InChIKeyUXPXQSWKWHQUCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Furan-2-yl)-1H-indole (CAS 128373-22-8): A Core Heterocyclic Building Block for Fluorescent Probes and Bioactive Derivatives


5-(Furan-2-yl)-1H-indole (CAS 128373-22-8) is a heterocyclic compound that comprises an indole core fused with a furan ring at the 5-position. It serves as a critical synthetic building block for generating structurally diverse indolyl-furan derivatives [1]. Its molecular formula is C₁₂H₉NO, with a molecular weight of 183.21 g/mol. Predicted physicochemical properties include a boiling point of 366.7±17.0 °C, a density of 1.0±0.06 g/cm³, and an acid dissociation constant (pKa) of 16.85±0.30, which are key parameters for procurement and process development .

Why Substituting 5-(Furan-2-yl)-1H-indole with Other 5-Heteroarylindoles Can Lead to Experimental Failure


Substitution with other 5-heteroarylindoles, such as 5-phenyl-1H-indole or 5-(thiophen-2-yl)-1H-indole, is not recommended for applications requiring specific electronic properties or photophysical behavior. The furan ring in 5-(furan-2-yl)-1H-indole imparts a distinct electron-rich character that is fundamental to its utility in oxidative coupling reactions to yield blue-fluorescent materials [1]. Direct replacement with a phenyl or thiophenyl analog would alter the electron density, redox potential, and steric bulk, thereby compromising the efficiency of key synthetic steps and the performance of the resulting products. Furthermore, the lower boiling point and density of 5-(furan-2-yl)-1H-indole relative to its phenyl analog directly impact handling, purification, and large-scale process economics .

Quantitative Evidence for Selecting 5-(Furan-2-yl)-1H-indole (CAS 128373-22-8)


Synthetic Utility for Blue-Fluorescent Indolyl-Furan Derivatives via Oxidative Coupling

5-(Furan-2-yl)-1H-indole is a key substrate in Cu(II)-catalyzed aerobic oxidative coupling reactions that produce indolyl-furan derivatives with blue fluorescence. In the reported methodology, this compound is used to generate products exhibiting a large Stokes shift and high quantum yield [1]. While the comparator 5-phenyl-1H-indole cannot participate in this specific oxidative coupling due to the lack of a nucleophilic furan moiety, the resulting indolyl-furan products show distinct photophysical properties, with blue fluorescence emission and a large Stokes shift, which are highly desirable for bioimaging applications.

Organic Synthesis Fluorescent Probes Materials Chemistry

Comparative Physicochemical Properties for Process Development

Predicted physicochemical data show that 5-(furan-2-yl)-1H-indole has a boiling point of 366.7±17.0 °C and a density of 1.0±0.06 g/cm³ . In contrast, the closely related analog 5-phenyl-1H-indole has a higher boiling point of 392.5±11.0 °C and a higher density of 1.156±0.06 g/cm³ . The lower boiling point and density of 5-(furan-2-yl)-1H-indole may translate to lower energy requirements for distillation and easier handling during large-scale reactions.

Process Chemistry Purification Physicochemical Characterization

Structural Distinction Enabling Chemoselective Oxidation

Mechanistic studies of the Cu(II)-catalyzed oxidative coupling indicate that the reaction proceeds through a chemoselective oxidation of the indole moiety by the metal catalyst, followed by nucleophilic attack by furan [1]. The presence of the furan ring at the 5-position of indole is crucial for this chemoselectivity. In contrast, indoles without a furan substituent, such as unsubstituted indole or 5-phenyl-1H-indole, would not provide the same nucleophilic partner and would lead to different reaction outcomes, if any.

Reaction Mechanism Synthetic Methodology Chemoselectivity

Potential for Microtubule-Targeting Agent Development

5-(Furan-2-yl)-1H-indole is a structural component of the microtubule-targeting agent STK405759, which is a member of the furan metotica family [1]. STK405759 has demonstrated potent and selective cytotoxicity against multiple myeloma cell lines, with inhibition of tubulin polymerization observed in both cell-free systems and myeloma cells [2]. While direct quantitative data for the parent compound is limited, its role as a key pharmacophore in STK405759 underscores its potential as a starting point for developing novel antimitotic agents.

Medicinal Chemistry Cancer Research Microtubule Inhibitors

Optimal Application Scenarios for 5-(Furan-2-yl)-1H-indole (CAS 128373-22-8)


Synthesis of Blue-Fluorescent Indolyl-Furan Probes for Bioimaging

Based on its utility in oxidative coupling reactions to generate blue-fluorescent indolyl-furan derivatives [1], 5-(furan-2-yl)-1H-indole is ideally suited for laboratories developing novel fluorescent probes for cellular imaging or in vitro diagnostics. Its products exhibit a large Stokes shift, which is advantageous for reducing background autofluorescence and improving signal-to-noise ratios in microscopy.

Lead Optimization in Microtubule-Targeting Anticancer Drug Discovery

Given the established activity of its derivative STK405759 as a microtubule-targeting agent with potent cytotoxicity against multiple myeloma cells [1], 5-(furan-2-yl)-1H-indole serves as a privileged scaffold for medicinal chemistry programs focused on developing novel antimitotic cancer therapeutics. Researchers can utilize this core to explore structure-activity relationships and optimize pharmacological properties.

Process Development for Scale-Up of Heterocyclic Building Blocks

With its lower predicted boiling point (366.7 °C) and density (1.0 g/cm³) compared to 5-phenyl-1H-indole [1], 5-(furan-2-yl)-1H-indole may offer process advantages in large-scale synthesis and purification. This makes it a cost-effective choice for contract research organizations (CROs) and pharmaceutical companies aiming to scale up the production of indole-based intermediates.

Development of π-Conjugated Materials for Organic Electronics

The electron-rich nature of the indole-furan system, as demonstrated in the synthesis of indole-furan-thiophene (IFT) π-conjugated systems [1], positions 5-(furan-2-yl)-1H-indole as a valuable monomer for the preparation of organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic materials. Its unique electronic properties can be leveraged to tune the optical and electronic characteristics of polymeric materials.

Technical Documentation Hub

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